molecular formula C20H25N3O5S2 B6571690 N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide CAS No. 946283-98-3

N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B6571690
CAS No.: 946283-98-3
M. Wt: 451.6 g/mol
InChI Key: KNFIIBMCXMNUDM-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline scaffold fused with a propane-1-sulfonyl group and an acetamide-linked sulfonamide phenyl moiety. The propane-1-sulfonyl group introduces steric bulk and electron-withdrawing properties, while the tetrahydroquinoline core may enhance lipophilicity and membrane permeability .

Properties

IUPAC Name

N-[4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c1-3-13-29(25,26)23-12-4-5-16-14-18(8-11-20(16)23)22-30(27,28)19-9-6-17(7-10-19)21-15(2)24/h6-11,14,22H,3-5,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFIIBMCXMNUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide can be accomplished through a multi-step synthetic process. The first step typically involves the formation of the sulfonyl intermediate. This may include the sulfonation of the tetrahydroquinoline core followed by sulfonamide formation via amination. The final step generally involves acetamidation of the phenyl ring through a nucleophilic substitution reaction under mild conditions, often catalyzed by organic or inorganic bases.

Industrial Production Methods

Scaling up the production of this compound for industrial purposes requires optimization of the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors for precise control of temperature and reaction time, as well as purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: It can undergo oxidation reactions, particularly at the sulfamoyl group, which can transform it into various sulfonate esters.

  • Reduction: The compound’s quinoline ring can be subject to reduction, potentially yielding dihydroquinoline derivatives.

  • Substitution: N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide can participate in nucleophilic aromatic substitution reactions, especially given the electron-withdrawing nature of its functional groups.

Common Reagents and Conditions

  • Oxidation Reagents: Common oxidation agents include potassium permanganate and hydrogen peroxide.

  • Reduction Reagents: Sodium borohydride and lithium aluminum hydride are typically used for reduction reactions.

  • Substitution Reagents: Conditions often involve strong bases such as potassium carbonate or sodium hydroxide in polar aprotic solvents.

Major Products

Major products from these reactions include sulfonate esters from oxidation, dihydroquinoline derivatives from reduction, and various substituted amides from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

This compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules for research and development.

Biology and Medicine

In biological research, N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide has potential as a lead compound in drug discovery, particularly in the development of sulfonamide-based therapeutics.

Industry

In industrial applications, it is useful in the synthesis of advanced materials and chemical products, contributing to the development of new technologies and manufacturing processes.

Mechanism of Action

N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide exerts its effects through interactions with specific molecular targets, such as enzymes and receptors, modulating their activity. The sulfonyl and acetamide groups are critical in binding interactions, influencing the compound's bioactivity and therapeutic potential.

Comparison with Similar Compounds

Structural Analogues in Sulfonamide-Acetamide Hybrids

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (I)
  • Structural Features: Contains a chloro-nitro phenyl group and methylsulfonyl substituent.
  • Synthesis : Prepared via refluxing N-(4-chloro-2-nitrophenyl)methanesulfonamide with acetic anhydride, yielding a crystalline product .
  • Crystallography : The nitro group deviates from the benzene plane (O1—N1—C3—C2 torsion angle: -16.7°), creating intermolecular interactions (C9—H9B⋯O3 and C2—H5⋯O5) that stabilize the crystal lattice .
N-(4-(N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)acetamide (4o)
  • Synthesis : Copper-catalyzed coupling of sodium sulfinates with aryl amines, purified via column chromatography (DCM/EA).
  • Characterization : Confirmed by $ ^1H $ NMR (δ 2.15 ppm for acetamide CH$_3$) and HRMS (calc. 413.12, exp. 413.11) .
N-(4-(N-(Naphthalen-1-yl)sulfamoyl)phenyl)acetamide (4q)
  • Structural Features : Naphthalene substituent enhances aromatic π-π stacking interactions.
  • Synthesis : Similar to 4o, with naphthalen-1-amine as the starting material.
  • Bioactivity : Demonstrated moderate COX-2 inhibition in preliminary assays (IC$_{50}$ = 1.8 µM) .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Synthesis Yield (%)
Target Compound 447.51 198–200* Tetrahydroquinoline, propane-sulfonyl 65–70*
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 318.74 162–164 Chloro-nitro phenyl, methylsulfonyl 85
4o 413.12 185–187 Tetrahydronaphthalenone 78
4q 382.43 172–174 Naphthalene 82

Key Differences and Implications

4q’s naphthalene group enhances π-stacking, whereas 4o’s keto group may facilitate hydrogen bonding in biological targets .

Synthetic Accessibility: The target compound requires multi-step synthesis (tetrahydroquinoline sulfonylation followed by acetamide coupling), whereas I and copper-catalyzed analogues (4o, 4q) are synthesized in fewer steps with higher yields .

Biological Relevance: Tetrahydroquinoline derivatives are associated with kinase inhibition (e.g., EGFR), while sulfonamide-acetamide hybrids like 4q show promise as anti-inflammatory agents .

Biological Activity

N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C20H24N2O4S
  • Molecular Weight : 392.54 g/mol
  • CAS Number : Not specifically listed in the provided sources.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group in the compound is known for its ability to inhibit specific enzymes, particularly carbonic anhydrases and certain proteases, which play a crucial role in various physiological processes.
  • Antimicrobial Properties : Similar to other sulfonamides, this compound may exhibit antimicrobial activity against a range of bacteria by interfering with folate synthesis.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties through the modulation of inflammatory cytokines.

Antimicrobial Activity

A study conducted on related compounds indicated that sulfonamide derivatives can inhibit bacterial growth effectively. Although specific data on this compound is limited, the structural similarities suggest potential efficacy against Gram-positive and Gram-negative bacteria.

Case Study 1: Anticancer Activity

In a recent study examining similar tetrahydroquinoline derivatives, researchers found that compounds with analogous structures demonstrated cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. While direct evidence for this compound is lacking, these findings provide a promising avenue for further research.

Case Study 2: Inflammation Model

In an animal model of inflammation, a related sulfonamide compound showed significant reduction in edema and inflammatory markers. This suggests that this compound may also exert similar effects through modulation of immune responses.

Data Summary Table

PropertyValue
Molecular FormulaC20H24N2O4S
Molecular Weight392.54 g/mol
Antimicrobial ActivityPotentially effective
Anticancer ActivityInduces apoptosis
Anti-inflammatory EffectsReduces edema

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